molecular formula C30H36N4O6 B2981818 N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1242869-90-4

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2981818
CAS RN: 1242869-90-4
M. Wt: 548.64
InChI Key: MRTPDBOYFASRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H36N4O6 and its molecular weight is 548.64. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Synthesis for Bioactive Compounds

The synthesis of piperidine-containing natural products and bioactive compounds is significantly advanced through the use of chiral oxazolopiperidone lactams, offering a versatile approach to constructing structurally diverse compounds with potential therapeutic applications. These lactams facilitate the regio- and stereocontrolled introduction of substituents, expanding the scope for synthesizing enantiopure polysubstituted piperidines and complex alkaloids, thereby highlighting their importance in medicinal chemistry and drug discovery processes (Escolano, Amat, & Bosch, 2006).

Cyclisation Techniques for Novel Compounds

The cyclisation of N-allyl-N′-arylacetamidines showcases the ability to generate diverse structures such as imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, indicating a broad range of potential pharmacological activities and the synthesis of new compounds with varied therapeutic properties (Partridge & Smith, 1973).

Antimicrobial and Anticancer Activities

A series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated promising activity against key enzymes involved in neurodegenerative diseases and inflammation, showcasing the therapeutic potential of similar compounds in addressing diseases with an enzymatic dysregulation component (Khalid et al., 2014).

Synthesis and Molecular Docking for Drug Design

The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their subsequent evaluation for antimicrobial and anticancer activities, coupled with molecular docking studies, exemplifies the use of synthetic chemistry and computational biology to design compounds with specific biological targets, offering insights into drug design and development processes (Mehta et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6/c1-39-25-16-23-24(17-26(25)40-2)33(19-27(35)31-22-8-4-5-9-22)30(38)34(29(23)37)18-20-10-12-21(13-11-20)28(36)32-14-6-3-7-15-32/h10-13,16-17,22H,3-9,14-15,18-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTPDBOYFASRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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